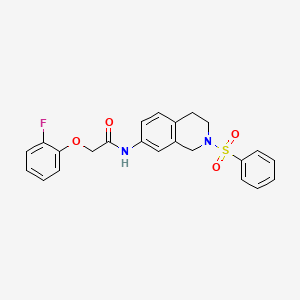

2-(2-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H21FN2O4S and its molecular weight is 440.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(2-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound notable for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C23H21FN2O4S

- Molecular Weight : 440.5 g/mol

- CAS Number : 1005301-88-1

The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical to cellular functions. Notably, it targets N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) , an enzyme integral to bacterial cell wall synthesis. By inhibiting GlmU, the compound disrupts bacterial growth and viability, leading to cell death .

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial properties:

- Inhibition of Bacterial Growth : The compound effectively inhibits the growth of various bacterial strains by targeting GlmU. This action prevents the synthesis of peptidoglycan in bacterial cell walls.

Anti-inflammatory and Immunomodulatory Effects

The compound has also shown promise in modulating immune responses:

- RORγt Inhibition : It acts as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cells associated with autoimmune diseases. This modulation can lead to reduced inflammation and improved outcomes in autoimmune conditions such as psoriasis and rheumatoid arthritis .

Research Findings and Case Studies

A recent study demonstrated the compound's efficacy in mouse models:

- Efficacy in Autoimmune Models : In a comparative study against GSK2981278, a known RORγt antagonist, the derivative exhibited superior bioavailability (F = 48.1% in mice) and therapeutic effects at lower doses without adverse effects over two weeks of administration .

Table 1: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and what key reaction parameters should be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution for fluorophenoxy group attachment, sulfonylation of the tetrahydroisoquinoline core, and final coupling via amide bond formation. Key parameters to optimize include reaction temperature (e.g., -40°C for TMSOTf-mediated couplings ), solvent polarity (e.g., dichloromethane for SNAr reactions ), and stoichiometry of activating agents (e.g., DMAP in acetylation steps ). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC with UV detection (≥95% purity threshold) under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .

Cross-reference spectral data with PubChem entries for analogous acetamide derivatives .

Q. What are the known stability profiles of this compound under varying pH, temperature, and light conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and assess by LC-MS for photo-oxidation products .

- Hydrolytic stability : Test in buffered solutions (pH 1–9) at 37°C; use NMR to detect hydrolyzed fragments (e.g., free phenoxy groups) .

Advanced Research Questions

Q. How can computational strategies predict the biological targets or reactivity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., kinase or GPCR databases) .

- Quantum chemical calculations : Employ Gaussian or ORCA to model reaction pathways (e.g., fluorophenoxy group activation) .

- Machine learning : Train models on PubChem BioAssay data to predict binding affinity or toxicity .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal assays : Validate cytotoxicity in both 2D (e.g., MTT) and 3D (spheroid) models .

- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify assay-specific biases .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement in conflicting models .

Q. What methodologies are suitable for designing a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Systematic substitution : Synthesize derivatives with variations in the fluorophenoxy or sulfonyl groups .

- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

- CoMFA/CoMSIA : Develop 3D-QSAR models based on alignment with bioactive conformations .

Q. How can researchers detect and quantify degradation products during long-term stability studies?

- Methodological Answer :

- LC-MS/MS : Use electrospray ionization (ESI) in positive/negative ion modes to identify oxidation or hydrolysis products .

- Stability-indicating assays : Validate HPLC methods to separate degradation peaks from the parent compound .

- Isotopic labeling : Synthesize ¹³C/²H analogs to trace degradation pathways via isotopic patterns .

Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer :

- Caco-2 permeability assays : Assess intestinal absorption potential .

- Liver microsomal stability : Incubate with human/rat microsomes and quantify remaining parent compound via LC-MS .

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free fraction .

Q. Methodological Notes

- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT-calculated NMR shifts vs. observed data) .

- Statistical Design : Apply factorial or response surface methodologies (RSM) to optimize reaction yields or biological assay conditions .

- Ethical Compliance : Ensure all biological testing adheres to OECD guidelines for in vitro/in vivo studies .

属性

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O4S/c24-21-8-4-5-9-22(21)30-16-23(27)25-19-11-10-17-12-13-26(15-18(17)14-19)31(28,29)20-6-2-1-3-7-20/h1-11,14H,12-13,15-16H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAOCGAPXNMUGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。